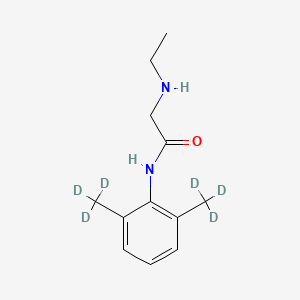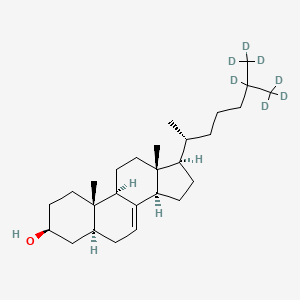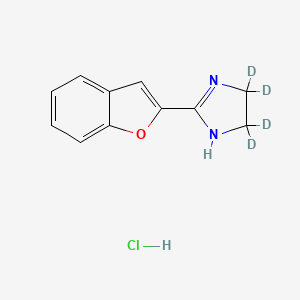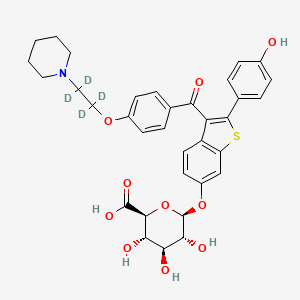
CB1R Allosteric modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB1R Allosteric modulator 1 is a compound that modulates the activity of the cannabinoid receptor type 1 (CB1R). CB1R is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including hunger, memory, gastrointestinal activity, and pain management . The modulation of CB1R can be achieved through allosteric modulators, which bind to a site distinct from the orthosteric site, providing a means to fine-tune receptor activity without directly competing with endogenous ligands .
Métodos De Preparación
The synthesis of CB1R Allosteric modulator 1 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve organic reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
CB1R Allosteric modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize reaction rates and yields . The major products formed from these reactions depend on the specific functional groups and reaction conditions employed.
Aplicaciones Científicas De Investigación
CB1R Allosteric modulator 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
CB1R Allosteric modulator 1 exerts its effects by binding to an allosteric site on the CB1R, distinct from the orthosteric site where endogenous ligands bind . This binding induces conformational changes in the receptor, modulating its activity and signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels . These effects result in the modulation of various physiological processes, such as pain perception, appetite, and mood .
Comparación Con Compuestos Similares
CB1R Allosteric modulator 1 can be compared with other similar compounds, such as:
Cannabidiol (CBD): A natural compound that acts as a negative allosteric modulator of CB1R, modulating its activity without directly competing with endogenous ligands.
The uniqueness of this compound lies in its specific binding affinity and modulatory effects on CB1R, which can be fine-tuned to achieve desired therapeutic outcomes without the adverse effects associated with direct CB1R activation .
Propiedades
Fórmula molecular |
C24H24ClN3O |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[3-(3-piperidin-1-ylphenyl)phenyl]urea |
InChI |
InChI=1S/C24H24ClN3O/c25-20-10-12-21(13-11-20)26-24(29)27-22-8-4-6-18(16-22)19-7-5-9-23(17-19)28-14-2-1-3-15-28/h4-13,16-17H,1-3,14-15H2,(H2,26,27,29) |
Clave InChI |
IHEWBSPQLGLBRR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=CC(=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



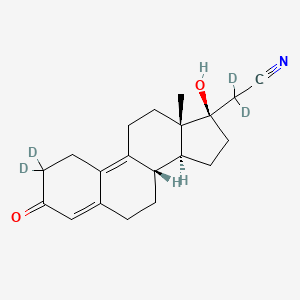
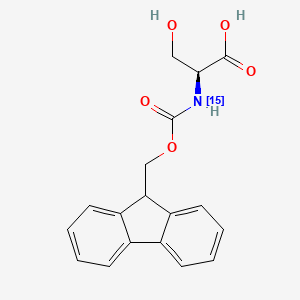
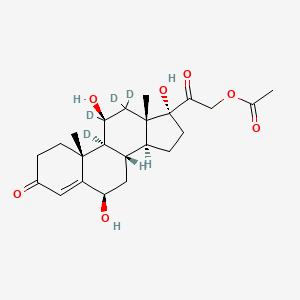
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
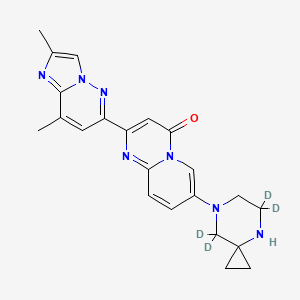
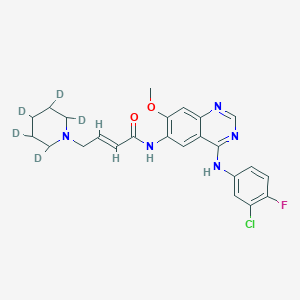
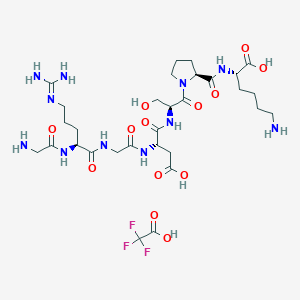
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
